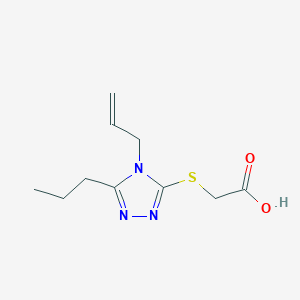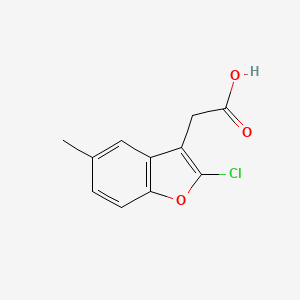
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid, often involves the construction of the benzofuran ring through various methods. One common method is the free radical cyclization cascade, which is an effective way to prepare complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-Acetylbenzofuran: Known for its use in the synthesis of more complex benzofuran compounds.
Indole-3-acetic acid: A plant hormone with diverse biological activities and applications in agriculture and medicine.
Eigenschaften
Molekularformel |
C11H9ClO3 |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-(2-chloro-5-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(12)15-9/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
BTTWCZQJWAYUQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


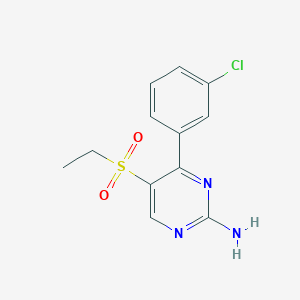
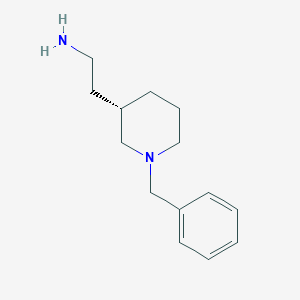
![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
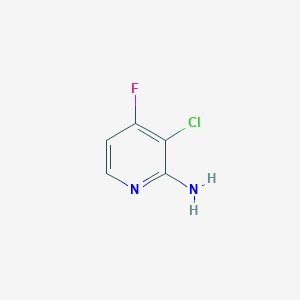
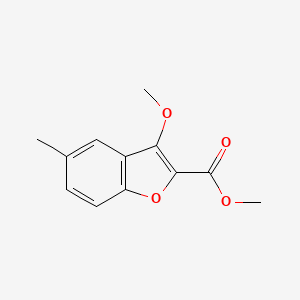
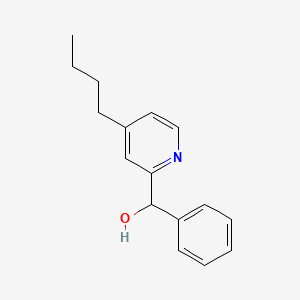
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
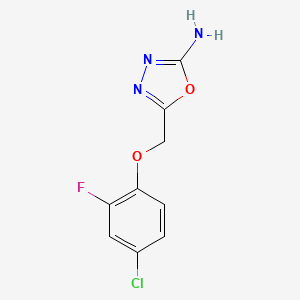
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)

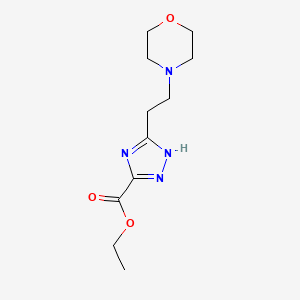
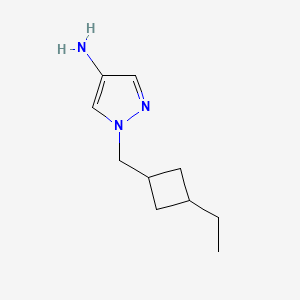
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
